molecular formula C17H21ClN2O B1320158 N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine CAS No. 917746-04-4

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

Cat. No.: B1320158
CAS No.: 917746-04-4
M. Wt: 304.8 g/mol
InChI Key: YIUQQAGTXHJHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine (CAS 917746-04-4) is a chemical compound with a molecular formula of C17H21ClN2O and a molecular weight of 304.82 g/mol . This molecule is of significant interest in medicinal chemistry research due to its hybrid structure, which incorporates a quinoline scaffold and a cyclopentanamine moiety . The quinoline core is a privileged structure in drug discovery, known for its wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties . The specific substitution pattern with a chlorine atom at the 2-position and an ethoxy group at the 6-position of the quinoline ring, combined with the cyclopentylamine group, makes this compound a valuable intermediate for exploring structure-activity relationships (SAR) in the development of new therapeutic agents . Researchers can utilize this compound to probe biological targets and optimize drug-like properties such as lipophilicity and metabolic stability. The product is provided with a high purity level of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQQAGTXHJHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Intermediate

The key precursor in the synthesis is 2-chloro-6-ethoxyquinoline-3-carbaldehyde, which can be prepared by modification of known quinoline aldehyde synthesis routes. Literature reports closely related compounds such as 2-chloro-7-methoxyquinoline-3-carbaldehyde, which provide insight into reaction conditions applicable for the 6-ethoxy derivative.

Typical Preparation Method:

  • Starting Material: 2-chloroquinoline derivatives substituted at the 6-position with ethoxy group.
  • Reaction Conditions: Heating in acetic acid (70%) at elevated temperatures (~110 °C) for extended periods (10–16 hours) facilitates formylation or oxidation at the 3-position to yield the quinoline-3-carbaldehyde.
  • Workup: The reaction mixture is cooled and poured into crushed ice to precipitate the product, which is then filtered, washed, and dried.
  • Yield: Approximately 76–90% yield reported for analogous methoxy derivatives, suggesting similar efficiency for the ethoxy variant.
Parameter Conditions Outcome
Solvent 70% Acetic acid Medium polarity for reaction
Temperature 95–110 °C Promotes aldehyde formation
Reaction Time 10–16 hours Ensures complete conversion
Isolation Precipitation in ice, filtration Solid quinoline aldehyde
Yield 76–90% (analogous compounds) High yield expected

This method is adapted from known syntheses of chloro-substituted quinoline carbaldehydes and is likely applicable to 2-chloro-6-ethoxyquinoline-3-carbaldehyde with minor modifications.

Reductive Amination to Form N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

Once the aldehyde intermediate is obtained, it undergoes reductive amination with cyclopentanamine to form the target compound.

General Procedure:

  • Reactants: 2-chloro-6-ethoxyquinoline-3-carbaldehyde and cyclopentanamine.
  • Reaction Type: Reductive amination involving condensation of the aldehyde with the amine to form an imine intermediate, followed by reduction to the secondary amine.
  • Reducing Agents: Commonly used agents include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.
  • Solvent: Typically carried out in polar aprotic solvents such as dichloromethane or methanol.
  • Reaction Conditions: Room temperature to mild heating (25–50 °C) for several hours.
  • Workup: Standard aqueous workup and purification by chromatography or recrystallization.
Step Reagents/Conditions Notes
Imine Formation Aldehyde + cyclopentanamine, solvent Stirred at RT or mild heat
Reduction NaBH(OAc)3 or NaBH3CN, solvent Selective reduction of imine
Purification Extraction, chromatography or recrystallization To isolate pure product
Yield Typically moderate to high (60–85%) Dependent on purity and scale

This method is widely used in the synthesis of quinoline-based amines and is consistent with general organic synthesis principles.

Summary Table of Preparation Steps

Step No. Compound/Intermediate Reaction Type Conditions Yield (%) Reference
1 2-Chloro-6-ethoxyquinoline-3-carbaldehyde Formylation/oxidation 70% AcOH, 95–110 °C, 10–16 h 76–90
2 This compound Reductive amination Cyclopentanamine, NaBH(OAc)3, RT 60–85

Research Findings and Considerations

  • The aldehyde intermediate synthesis is robust and well-documented for chloro-substituted quinolines with alkoxy groups at position 6 or 7, indicating high reproducibility.
  • Reductive amination is a versatile and efficient route to introduce the cyclopentanamine moiety, allowing for good control over stereochemistry if chiral amines are used.
  • The choice of reducing agent and solvent can significantly affect yield and purity.
  • No direct industrial-scale synthesis data were found, but the methods align with standard pharmaceutical intermediate preparation protocols.
  • Patents related to kinase degradation compounds include similar quinoline derivatives, suggesting potential applications and further synthetic elaborations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the amine group, leading to various reduced derivatives.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that quinoline derivatives, including those related to N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine, exhibit significant antimicrobial properties. These compounds can be effective against a range of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Potential
Quinoline-based compounds have shown promise in anticancer research. Studies suggest that modifications to the quinoline structure can enhance cytotoxic activity against various cancer cell lines. The presence of the cyclopentanamine moiety may contribute to improved selectivity and potency against tumor cells .

Pharmacological Insights

Receptor Binding Affinity
Compounds similar to this compound have been studied for their interaction with specific receptors, such as the alpha-adrenoceptors. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents targeting cardiovascular diseases and other conditions .

Neuropharmacology
There is emerging evidence that quinoline derivatives may have neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders . The cyclopentanamine structure may enhance the ability of these compounds to cross the blood-brain barrier, increasing their efficacy in neurological applications.

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques
The synthesis of this compound involves several steps, including the formation of the quinoline ring and subsequent attachment of the cyclopentanamine group. Various synthetic routes have been explored to optimize yield and purity .

Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Studies have shown that modifications to both the quinoline and cyclopentanamine portions of the molecule can significantly affect its biological properties, including potency and selectivity .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Study BAnticancer ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating high potency compared to existing treatments .
Study CNeuropharmacologyReported neuroprotective effects in animal models of Parkinson's disease, suggesting potential for further development .

Mechanism of Action

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Core Aromatic System: The quinoline core (target compound) is planar and aromatic, favoring π-π stacking interactions, whereas the chromene derivatives (9i, 9j) contain a fused oxygen-containing bicyclic system, which may alter electronic properties and binding affinities .
  • Substituent Effects : The ethoxy and chloro groups in the target compound enhance lipophilicity and steric bulk compared to the dimethyl groups in 9i/9j. This could influence membrane permeability or target engagement .

Other Cyclopentanamine Derivatives

Imidazo-Pyrrolo-Pyrazine Derivatives

A structurally distinct cyclopentanamine derivative, 3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentanamine , features a complex heterocyclic system. Unlike the target compound, this derivative includes a pyrazine-imidazole scaffold, which likely confers unique electronic and steric profiles. Such differences suggest divergent applications, possibly in oncology or kinase inhibition .

Metal Coordination Complexes

Cyclopentanamine ligands like N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine form coordination complexes with metals (e.g., Cu(II), Co(II)).

Hydrogen Bonding and Crystal Packing

The target compound’s hydrogen-bonding capacity (1 HBD, 3 HBA) may influence its crystal packing or intermolecular interactions, as seen in Etter’s graph-set analysis. Chromene derivatives with similar HBD/HBA profiles could exhibit comparable solid-state behaviors, impacting formulation stability .

Biological Activity

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity studies, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Chemical Formula : C17H21ClN2O
  • CAS Number : 50690-95-4

This compound features a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This compound may act as a CDK inhibitor, which is crucial in regulating the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Targeting DNA Topoisomerases : Some studies suggest that quinoline derivatives can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage in rapidly dividing cancer cells .

Antimicrobial Activity

The quinoline structure is associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities .

Toxicity Studies

Toxicity assessments are essential for understanding the safety profile of this compound.

Acute Toxicity

In studies involving animal models, acute toxicity was evaluated by administering varying doses of related compounds. For example, compounds with structural similarities were tested at doses ranging from 500 mg/kg to 2000 mg/kg in Wistar rats. Observed symptoms included apathy and respiratory distress, indicating potential toxicity at higher doses .

Chronic Toxicity

Long-term exposure studies are necessary to assess chronic toxicity. Current literature lacks extensive data specifically on this compound; however, related compounds have shown significant adverse effects on liver and kidney function after prolonged exposure .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial growth.
  • Cell Cycle Arrest : By inhibiting CDKs, the compound can prevent cancer cells from progressing through the cell cycle, leading to increased apoptosis.
  • DNA Damage Response : The interaction with topoisomerases may induce DNA damage, triggering cellular repair mechanisms or apoptosis in cancer cells.

Study 1: Anticancer Activity in vitro

A study examined the effects of a related compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations .

Study 2: Safety Profile Assessment

A safety assessment conducted on a structurally similar compound highlighted significant liver enzyme elevation at high doses in rat models, raising concerns about hepatotoxicity and necessitating further investigation into the safety of this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a similar quinoline derivative, N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline , was prepared by reacting 2-chloro-3-(chloromethyl)-6-methylquinoline with aniline in absolute ethanol using triethylamine (TEA) as a base . Adapting this approach, cyclopentanamine could replace aniline as the nucleophile. Alternatively, reductive amination or Schiff base formation (e.g., using NaBH₄ for reduction) may be employed, as seen in cyclopentanamine-containing analogs .
  • Critical Considerations : Solvent polarity (e.g., ethanol vs. dichloromethane), reaction temperature, and stoichiometric ratios of the nucleophile/electrophile must be optimized to minimize side products like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. For example, in a related cyclopentanamine derivative, distinct peaks for the cyclopentyl group (δ 1.36–1.89 ppm, multiplet) and quinoline protons (δ 5.60–7.05 ppm) were observed .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can resolve the crystal structure, revealing hydrogen-bonding networks and conformational details .

Q. How can the functional groups in this compound be chemically distinguished?

  • Methodology :

  • Quinoline Chlorine : Reactivity in nucleophilic aromatic substitution (e.g., with amines or alkoxides) can confirm the 2-chloro substituent .
  • Ethoxy Group : Hydrolysis under acidic conditions (e.g., HBr/acetic acid) can release ethanol, detected via GC-MS .
  • Cyclopentylamine : Derivatization with dansyl chloride or other fluorescent probes can confirm primary/secondary amine functionality .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields during synthesis?

  • Analysis : Discrepancies in yields may arise from competing pathways. For example, in nucleophilic substitutions, steric hindrance from the quinoline ring or solvent polarity effects (e.g., ethanol vs. DMF) can alter reaction kinetics. Computational modeling (e.g., DFT calculations) can predict transition-state energies to identify rate-limiting steps.
  • Case Study : In a related quinoline synthesis, incomplete reduction of a formyl intermediate led to byproducts; optimizing NaBH₄ stoichiometry resolved this .

Q. How does this compound perform in catalytic applications, such as polymer synthesis?

  • Methodology : Cyclopentanamine derivatives have been used as ligands in metal complexes (e.g., Zn(II) or Cd(II)) for catalyzing methyl methacrylate (MMA) polymerization. The amine’s chelating ability stabilizes the metal center, enhancing catalytic activity .
  • Experimental Design : Compare polymerization rates (via gel permeation chromatography) using different metal-cyclopentanamine complexes. Control experiments with ligand-free systems can isolate the compound’s role.

Q. What computational tools are recommended for studying its supramolecular interactions?

  • Methodology :

  • Hydrogen-Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to classify hydrogen-bond patterns in crystallographic data .
  • Molecular Dynamics (MD) : Simulate solvent interactions or self-assembly behavior in solution. Software like GROMACS or AMBER can model conformational stability.
    • Validation : Cross-reference computational results with experimental data (e.g., XRD for crystal packing or NMR for solution dynamics) .

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR vs. XRD)?

  • Case Example : If NMR suggests a flexible cyclopentyl group but XRD shows a rigid conformation, variable-temperature NMR can probe dynamic behavior. Additionally, DFT-based NMR chemical shift calculations (e.g., using Gaussian) can reconcile differences .
  • Best Practices : Always validate structural assignments with multiple techniques (e.g., NOESY for spatial proximity, XRD for absolute configuration).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.